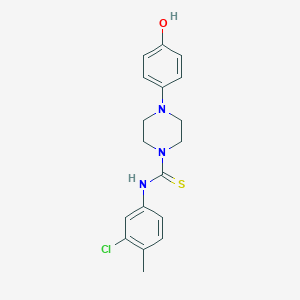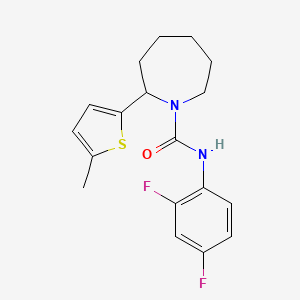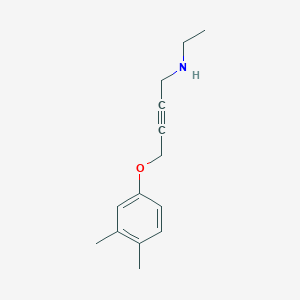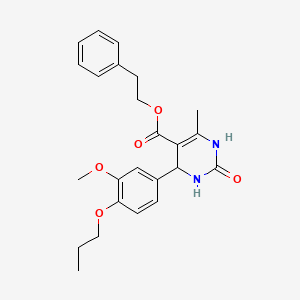![molecular formula C13H20ClNO2 B4986663 2-[5-(3-Chlorophenoxy)pentylamino]ethanol](/img/structure/B4986663.png)
2-[5-(3-Chlorophenoxy)pentylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(3-Chlorophenoxy)pentylamino]ethanol is a chemical compound with the molecular formula C13H20ClNO2 It is known for its unique structure, which includes a chlorophenoxy group attached to a pentylamino chain, ending with an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Chlorophenoxy)pentylamino]ethanol typically involves the reaction of 3-chlorophenol with 1-bromopentane to form 3-chlorophenoxypentane. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-[5-(3-Chlorophenoxy)pentylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-[5-(3-Chlorophenoxy)pentylamino]acetaldehyde or 2-[5-(3-Chlorophenoxy)pentylamino]acetic acid.
Reduction: Formation of 2-[5-(3-Chlorophenoxy)pentylamino]ethane.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
2-[5-(3-Chlorophenoxy)pentylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[5-(3-Chlorophenoxy)pentylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the ethanol group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[5-(4-Chlorophenoxy)pentylamino]ethanol
- 2-[5-(2-Chlorophenoxy)pentylamino]ethanol
- 2-[5-(3-Bromophenoxy)pentylamino]ethanol
Uniqueness
2-[5-(3-Chlorophenoxy)pentylamino]ethanol is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological behaviors.
属性
IUPAC Name |
2-[5-(3-chlorophenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-12-5-4-6-13(11-12)17-10-3-1-2-7-15-8-9-16/h4-6,11,15-16H,1-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNIUBNVTKVGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-yl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4986583.png)
![4-(4-Bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B4986587.png)
![1,1'-[(Phenylsulfonyl)methanediyl]dibenzene](/img/structure/B4986593.png)

![4-Chloro-6-{[3-(ethoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4986630.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4986642.png)

![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)
![5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)
![N-(2-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B4986681.png)
